molecular formula C5H14ClN B3072777 (R)-pentan-2-amine hydrochloride CAS No. 101689-05-8

(R)-pentan-2-amine hydrochloride

Cat. No. B3072777
CAS RN: 101689-05-8
M. Wt: 123.62
InChI Key: AMIBHXGATODRDN-NUBCRITNSA-N
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Description

Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Hydrochlorides are compounds produced by reaction with hydrochloric acid . “®-pentan-2-amine hydrochloride” would therefore be a compound consisting of an amine group attached to a pentane (5-carbon) backbone, with the amine group further reacting with hydrochloric acid to form a hydrochloride salt.


Synthesis Analysis

The synthesis of amines can be achieved through various methods, including reduction of nitriles, amides, and nitro compounds, or through the Gabriel synthesis . The formation of the hydrochloride salt typically involves the reaction of the amine with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making them basic and able to react with acids to form salts . The “®” in “®-pentan-2-amine hydrochloride” indicates the configuration of the chiral center in the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .


Chemical Reactions Analysis

Amines can undergo a variety of reactions due to the presence of the reactive nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions . The hydrochloride salt form would be expected to readily dissociate in aqueous solution, releasing the amine and chloride ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely, but they are generally polar compounds and can participate in hydrogen bonding, affecting their boiling points and solubility . The properties of the specific compound “®-pentan-2-amine hydrochloride” would depend on its exact structure.

Scientific Research Applications

High Performance Liquid Chromatography (HPLC)

“®-pentan-2-amine hydrochloride” could potentially be used in HPLC, a powerful analytical tool used for the assessment of drug products . HPLC techniques can separate, identify, and quantify various medicinal products and related deteriorating materials that can form on storage or during manufacturing .

Growth of Single Crystals

The compound could be used in the growth of single crystals, similar to how l-histidine hydrochloride monohydrate crystals are grown . These crystals play a vital role in the generation of a terahertz pulse and its potential applications .

Nonlinear Optical Applications

The grown single crystals could be used for nonlinear optical (NLO) applications . The high value of transmission over a long range of wavelength signifies that the crystal is a good candidate for NLO applications .

Photonic Applications

The grown single crystals could also be used for photonic applications . The refractive index of these crystals is nearly equal to 3.4, which could be beneficial for certain photonic applications .

Ionic Liquids

“®-pentan-2-amine hydrochloride” could potentially be used in the creation of ionic liquids . These liquids have unique properties such as structural tunability, good solubility, chemical/thermal stability, favorable biocompatibility, and simplicity of preparation .

Pharmaceutical and Biomedical Fields

The compound could have a wide range of applications in the pharmaceutical and biomedical fields due to the unique properties of ionic liquids .

Mechanism of Action

The mechanism of action of amines and their salts can vary widely depending on their structure and the context in which they are used. Some amines are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with amines and their salts can vary widely depending on their structure. Some amines can be irritants or have toxic effects . It’s important to refer to the specific Safety Data Sheet (SDS) for “®-pentan-2-amine hydrochloride” for detailed safety information.

Future Directions

The future directions for research on a specific compound like “®-pentan-2-amine hydrochloride” would depend on its potential applications. Amines are a broad class of compounds with many uses in fields like medicine, agriculture, and materials science .

properties

IUPAC Name

(2R)-pentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIBHXGATODRDN-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-pentan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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